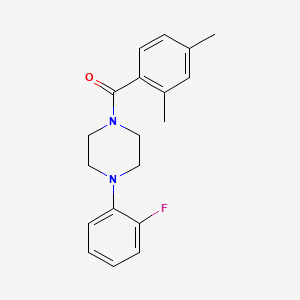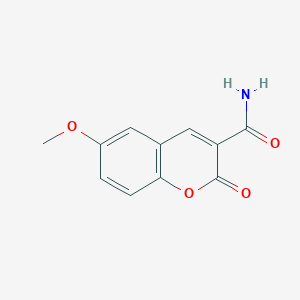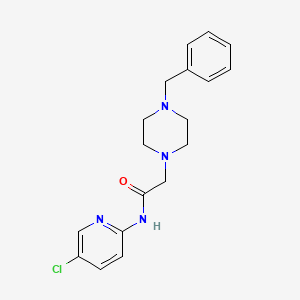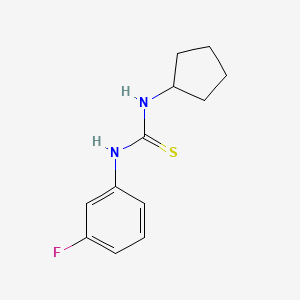
N-cyclopentyl-N'-(3-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N'-(3-fluorophenyl)thiourea, also known as CPI-455, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of thioureas and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer, N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity. In inflammation, N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been shown to reduce the production of inflammatory cytokines.
Mecanismo De Acción
N-cyclopentyl-N'-(3-fluorophenyl)thiourea exerts its therapeutic effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of various diseases, including cancer, diabetes, and inflammation. By inhibiting the activity of BRD4, N-cyclopentyl-N'-(3-fluorophenyl)thiourea can modulate the expression of various genes involved in these diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer, N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. In diabetes, N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been shown to improve glucose tolerance and insulin sensitivity by modulating the expression of genes involved in glucose metabolism. In inflammation, N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been shown to reduce the production of inflammatory cytokines by modulating the expression of genes involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments, including its high purity and yield, its ability to inhibit the activity of BRD4, and its potential therapeutic applications in various diseases. However, N-cyclopentyl-N'-(3-fluorophenyl)thiourea also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-N'-(3-fluorophenyl)thiourea. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration. Additionally, further studies are needed to determine its potential toxicity and side effects. Finally, the development of new synthesis methods for N-cyclopentyl-N'-(3-fluorophenyl)thiourea may also be explored to improve its purity and yield.
Métodos De Síntesis
N-cyclopentyl-N'-(3-fluorophenyl)thiourea has been synthesized using various methods, including a one-pot reaction of cyclopentyl isocyanate and 3-fluorophenyl isothiocyanate. Another method involves the reaction of cyclopentyl isocyanate with 3-fluorophenyl isocyanate followed by the reaction with ammonium thiocyanate. These methods have been reported to yield N-cyclopentyl-N'-(3-fluorophenyl)thiourea with good purity and yield.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2S/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZREXDLPIPWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

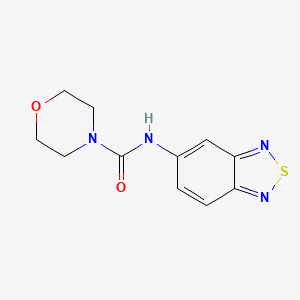

![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
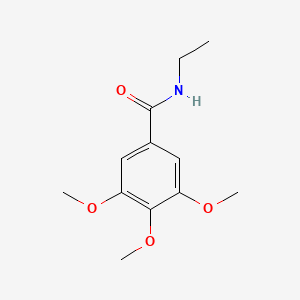
![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)

![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)
